molecular formula C9H18O2S B8278318 5-Mercapto-2,2-dimethylpentanoic acid ethyl ester

5-Mercapto-2,2-dimethylpentanoic acid ethyl ester

Cat. No. B8278318
M. Wt: 190.31 g/mol
InChI Key: CJEQNDYMODCRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Mercapto-2,2-dimethylpentanoic acid ethyl ester is a useful research compound. Its molecular formula is C9H18O2S and its molecular weight is 190.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Mercapto-2,2-dimethylpentanoic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Mercapto-2,2-dimethylpentanoic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Mercapto-2,2-dimethylpentanoic acid ethyl ester

Molecular Formula

C9H18O2S

Molecular Weight

190.31 g/mol

IUPAC Name

ethyl 2,2-dimethyl-5-sulfanylpentanoate

InChI

InChI=1S/C9H18O2S/c1-4-11-8(10)9(2,3)6-5-7-12/h12H,4-7H2,1-3H3

InChI Key

CJEQNDYMODCRLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CCCS

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 5-bromo-2,2-dimethylpentanoate (9.1 g, 38.4 mmol) in 100 mL EtOH, was treated with thiourea (3.65 g, 48.0 mmol) and KOH (2.69 g, 48.0 mmol) and stirred at rt for 10 minutes. After gentle heating (40-45 C.) for one hour, the solution was cooled and quenched by adding it to a stirred solution of 100 g ice, 100 mL conc. HCl, and 100 mL water. This aqueous layer was then extracted with 3×200 mL methylene chloride. The combined organics were washed with 5% NaHCO3 (2×200 mL), then sat. NH4Cl (300 mL), and dried over Na2SO4 overnight. The organics were evaporated to yield the product as a clear, pale yellow oil (6.57 g, yield 90%). 1H NMR (300 MHz, CDCl3), d (ppm): 4.11 (q, 2H, J 7.1); 2.47 (t, 2H, J 6.9); 1.70-1.46 (m, 4H); 1.25 (t, 3H, J 7.1); 1.17 (s, 6H). 13C NMR (75 MHz, CDCl3), d (ppm): 177.5, 60.1, 41.9, 39.7, 32.3, 25.00, 24.95, 14.1.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step One
Name
Quantity
2.69 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
90%

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2,2-dimethylpentanoic acid ethyl ester (2.41 g, 10 mmol) in ethyl alcohol (5 mL) was added thiourea (0.77 g, 10 mmol) and the mixture was refluxed for 3 h under a nitrogen atmosphere. A solution of sodium hydroxide (0.62 g, 15 mmol) in deionized water (2.5 mL) was added and stirring was continued for another 2 h at reflux temperature. The mixture was cooled to rt and the ethanol was distilled off under reduced pressure. Diethyl ether (20 mL) was added and the layers were separated. The organic phase was washed with saturated sodium chloride solution (5 mL), dried over sodium sulfate, filtered, and concentrated in vacuo to give 5-mercapto-2,2-dimethylpentanoic acid ethyl ester (1.41 g, 74%) as a yellow oil. 1H NMR (300 MHz, CDCl3/TMS): d (ppm): 4.12 (q, J=7.0 Hz, 2H), 2.57-2.43 (m, 2H), 1.69-1.45 (t, 4H), 1.25 (t, J=7.0 Hz, 3H), 1.17 (s, 7H). 13C NMR(75 MHz, CDCl3/TMS): d (ppm): 177.55, 41.0, 39.24, 25.07, 24.90, 14.18.
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two

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